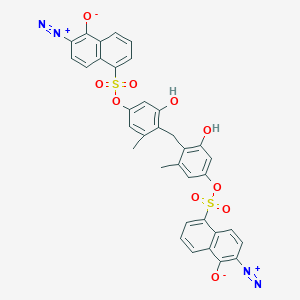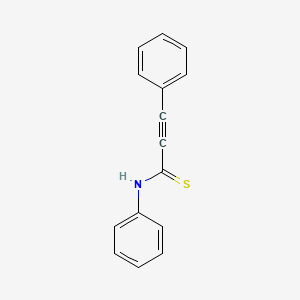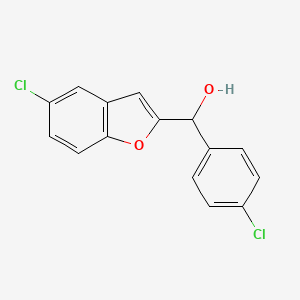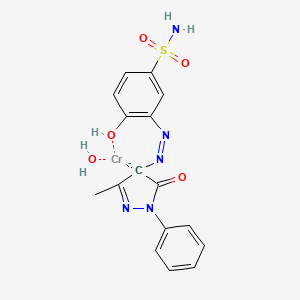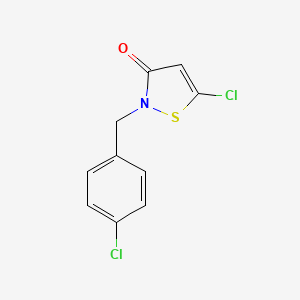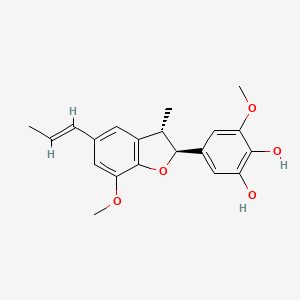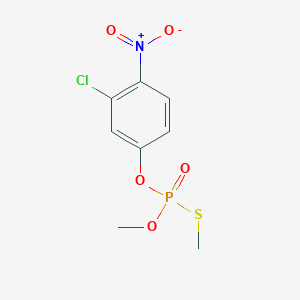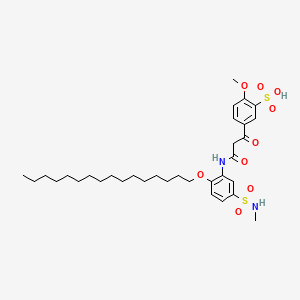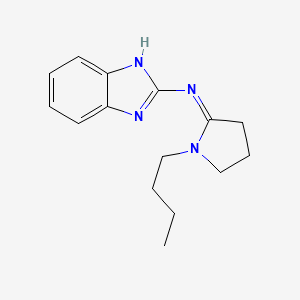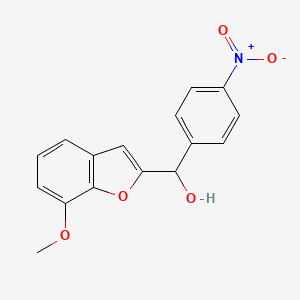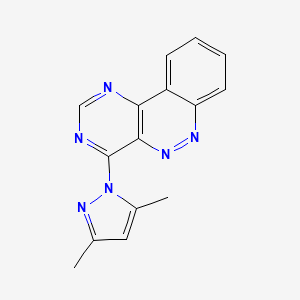
1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- typically involves multi-step organic reactions. One common method includes the condensation of indole-2-carboxylic acid with a piperazine derivative, followed by further functionalization to introduce the chlorophenyl and oxoethyl groups. The reaction conditions often require the use of catalysts, such as HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine (DIEA) to facilitate the amide bond formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions: 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
科学研究应用
1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. For example, it could inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
相似化合物的比较
Indole-3-carboxylic acid: Another indole derivative with similar structural features but different functional groups.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological activities.
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness: 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
184691-36-9 |
|---|---|
分子式 |
C25H29ClN4O3 |
分子量 |
469.0 g/mol |
IUPAC 名称 |
3-[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C25H29ClN4O3/c1-28-22-9-3-2-8-20(22)21(24(28)25(32)33)17-23(31)27-10-5-11-29-12-14-30(15-13-29)19-7-4-6-18(26)16-19/h2-4,6-9,16H,5,10-15,17H2,1H3,(H,27,31)(H,32,33) |
InChI 键 |
XEKIAPGNBDPGAH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


